Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
CAS No.: 3350-13-8
Cat. No.: VC0557002
Molecular Formula:
Molecular Weight: 533.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3350-13-8 |
---|---|
Molecular Weight | 533.71 |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 |
SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identification and Nomenclature
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is registered in chemical databases with specific identifiers that facilitate its tracking and characterization in scientific literature. The compound represents a salt formed between a protected amino acid and dicyclohexylamine.
Registry Information and Identifiers
The compound is cataloged in various chemical databases with the following identifiers:
Parameter | Value |
---|---|
PubChem CID | 49853427 |
CAS Registry Number | 3350-13-8 |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid |
Molecular Formula | C29H47N3O6 |
Molecular Weight | 533.7 g/mol |
InChI Key | CYMIEBREXUYHGN-ZOWNYOTGSA-N |
Chemical Structure and Properties
Structural Components
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate consists of two primary components:
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(S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid - A protected form of diaminobutyric acid
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Dicyclohexylamine - A secondary amine that forms a salt with the acid component
The compound features several key structural elements:
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An (S)-configured alpha-amino acid backbone
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A benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino function
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A tert-butoxycarbonyl (Boc) group protecting the gamma-amino function
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Two cyclohexyl rings connected to a nitrogen atom in the dicyclohexylamine counterion
Physical and Chemical Properties
The physical and chemical properties of this compound reflect its complex structure and the presence of multiple functional groups:
Property | Value/Description |
---|---|
Physical State | Solid |
Molecular Weight | 533.7 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES | CC(C)(C)OC(=O)NCCC@@HNC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Component Compounds | CID 7019789 ((S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid) |
Stereochemistry | (S) configuration at the alpha-carbon of the amino acid |
These properties are critical considerations for researchers using this compound in organic synthesis and peptide chemistry .
Structural Analysis and Protective Groups
Significance of Protective Groups
The compound contains two distinct protective groups that serve crucial functions in peptide synthesis and organic chemistry:
Benzyloxycarbonyl (Z or Cbz) Group
The benzyloxycarbonyl group protects the alpha-amino function of the amino acid. This protection is essential during peptide coupling to prevent undesired side reactions. The Z group is typically removed by catalytic hydrogenolysis or strong acidic conditions such as hydrogen bromide in acetic acid.
tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl group protects the gamma-amino function. The Boc group is acid-labile and can be selectively removed using trifluoroacetic acid or other acidic conditions while leaving the Z group intact. This orthogonal protection strategy allows for selective deprotection in multistep syntheses.
Structural Implications for Reactivity
The presence of both Z and Boc protective groups imparts specific chemical behaviors to the compound:
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The protected amino groups cannot participate in nucleophilic reactions, ensuring selective reactivity at the carboxylic acid function.
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The dicyclohexylamine counterion forms a salt with the carboxylic acid, improving the stability and crystallinity of the compound.
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The orthogonal protection scheme allows for selective deprotection, enabling controlled sequential reactions in complex synthetic routes .
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves a multi-step process starting from diaminobutyric acid:
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Protection of the alpha-amino group with benzyloxycarbonyl chloride
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Protection of the gamma-amino group with di-tert-butyl dicarbonate
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Formation of the dicyclohexylamine salt to improve stability and crystallinity
Starting Materials and Precursors
The key starting materials for this synthesis include:
Starting Material | Role in Synthesis |
---|---|
L-2,4-Diaminobutyric acid | Core amino acid structure |
Benzyloxycarbonyl chloride | Alpha-amino protecting reagent |
Di-tert-butyl dicarbonate | Gamma-amino protecting reagent |
Dicyclohexylamine | Salt-forming agent |
Purification Methods
The purification of this compound typically involves recrystallization techniques to obtain high-purity crystals suitable for use in peptide synthesis and other applications requiring high chemical purity.
Chemical Reactivity and Transformations
Deprotection Reactions
The compound can undergo selective deprotection reactions under different conditions:
Boc Group Removal
The Boc group can be selectively removed using:
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Trifluoroacetic acid in dichloromethane
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Hydrochloric acid in dioxane
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Formic acid
This deprotection reveals the gamma-amino group while leaving the Z-protected alpha-amino group intact.
Carboxylic Acid Activation
The carboxylic acid function can be activated for peptide coupling using various reagents:
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Carbodiimides (DCC, EDC)
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HOBt/HBTU activation systems
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Mixed anhydride methods
These activation methods enable the incorporation of this protected building block into larger peptide structures.
Applications in Chemical Research
Peptide Synthesis
The primary application of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is in solid-phase and solution-phase peptide synthesis. The orthogonal protection scheme allows for controlled sequential reactions, making it valuable for synthesizing peptides with complex structures.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for creating peptide-based drug candidates and bioactive molecules. The protected diaminobutyric acid residue can be incorporated into peptides to modify their biological properties and stability.
Material Science Applications
Protected amino acids like this compound can be used in the development of:
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Biodegradable polymers
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Chiral catalysts
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Self-assembling peptide materials
Comparative Analysis with Similar Compounds
Comparison with Other Protected Amino Acids
Compound | Protective Groups | Applications | Removal Conditions |
---|---|---|---|
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate | Z (α-amino), Boc (γ-amino) | Peptide synthesis, orthogonal protection | Z: H₂/Pd or HBr/AcOH; Boc: TFA or HCl |
Fmoc-Lys(Boc)-OH | Fmoc (α-amino), Boc (ε-amino) | Solid-phase peptide synthesis | Fmoc: Piperidine; Boc: TFA |
Z-Orn(Boc)-OH | Z (α-amino), Boc (δ-amino) | Peptide synthesis, orthogonal protection | Z: H₂/Pd or HBr/AcOH; Boc: TFA or HCl |
Boc-Dab(Z)-OH | Boc (α-amino), Z (γ-amino) | Reverse protection pattern to the title compound | Boc: TFA or HCl; Z: H₂/Pd or HBr/AcOH |
This comparison highlights the unique protection pattern of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate and its relationship to other protected amino acids used in peptide chemistry.
Advantages Over Similar Compounds
The compound offers several advantages compared to similar protected amino acids:
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The dicyclohexylamine salt form improves stability and crystallinity
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The orthogonal Z/Boc protection scheme allows for selective chemistry
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The (S)-configuration ensures stereochemical purity in synthesized peptides
Analytical Characterization
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key expected NMR signals include:
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¹H NMR: Signals for the aromatic protons of the Z group, the tert-butyl protons of the Boc group, and the cyclohexyl protons of the dicyclohexylamine counterion
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¹³C NMR: Signals for the carbonyl carbons of the protective groups and carboxylic acid, as well as the aromatic and aliphatic carbon signals
Mass Spectrometry
Mass spectrometry would show characteristic fragmentation patterns related to the loss of the protective groups and the dicyclohexylamine counterion.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used to assess the purity of the compound and monitor reactions involving it.
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